1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one
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Overview
Description
1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylpropanone, featuring a bromine atom, a hydroxyl group, and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3-methoxypropiophenone. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 1-(5-bromo-2-hydroxy-3-methoxyphenyl)propan-2-ol.
Substitution: Formation of 1-(5-azido-2-hydroxy-3-methoxyphenyl)propan-2-one or 1-(5-thio-2-hydroxy-3-methoxyphenyl)propan-2-one.
Scientific Research Applications
1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Similar structure but lacks the bromine atom.
1-(4-Methoxyphenyl)propan-2-one: Similar structure but lacks both the bromine atom and hydroxyl group.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but contains an aldehyde group instead of a propan-2-one moiety.
Uniqueness
1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the bromine atom, hydroxyl group, and methoxy group on the aromatic ring makes this compound a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxy-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)3-7-4-8(11)5-9(14-2)10(7)13/h4-5,13H,3H2,1-2H3 |
InChI Key |
GWXAGAFGNLMWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC(=C1)Br)OC)O |
Origin of Product |
United States |
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